6-(1-azepanyl)-3(2H)-pyridazinethione
Description
6-(1-Azepanyl)-3(2H)-pyridazinethione is a pyridazine derivative characterized by a six-membered pyridazine ring with a thione (C=S) group at position 3 and a seven-membered azepane ring (a saturated heterocycle with one nitrogen atom) at position 4. This compound is of interest in medicinal chemistry due to its structural hybridity, which may confer unique pharmacological properties such as enzyme inhibition or anti-inflammatory activity .
Properties
IUPAC Name |
3-(azepan-1-yl)-1H-pyridazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c14-10-6-5-9(11-12-10)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQQQHJAIOJHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NNC(=S)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Predicted based on structural analogs.
Structural Differentiation
- Thione vs.
- Azepane vs. Smaller Rings : Azepane’s seven-membered ring provides greater conformational flexibility than six-membered piperidine or five-membered pyrrolidine rings, which may improve binding to larger enzyme pockets (e.g., PDE4 or COX-2) .
- Substituent Positioning: The C6 azepane substitution distinguishes it from C4- or C5-substituted pyridazinones, which often prioritize planar aromatic stacking (e.g., 4-phenylpyridazinone’s antitumor activity) .
Physicochemical Properties
- Solubility and Bioavailability : Azepane’s hydrophobic nature may reduce aqueous solubility compared to smaller, polar rings (e.g., piperazine). However, the thione group could mitigate this via hydrogen bonding, as seen in zardaverine’s N1-H1···O3 interactions stabilizing its crystal lattice .
- Metabolic Stability : Fluorinated analogs like zardaverine exhibit prolonged half-lives due to C-F bond stability. The absence of fluorine in the target compound may necessitate structural optimization for drug development .
Research Findings and Implications
- Synthetic Accessibility : The synthesis of azepane-pyridazine hybrids often involves multi-step routes, including nucleophilic substitutions (e.g., azepane ring formation) and thiolation using P₂S₅, as demonstrated in prizidilol derivatives .
- Structure-Activity Relationships (SAR): Azepane Modifications: Adding electron-withdrawing groups (e.g., fluorine) to azepane could enhance target affinity, as seen in 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone . Thione vs.
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